molecular formula C11H15N3O B7754885 p-Isopropylbenzaldehyde semicarbazone CAS No. 950-07-2

p-Isopropylbenzaldehyde semicarbazone

Cat. No.: B7754885
CAS No.: 950-07-2
M. Wt: 205.26 g/mol
InChI Key: GUYURJHCOAZNNL-NTUHNPAUSA-N
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Description

p-Isopropylbenzaldehyde semicarbazone: is a derivative of semicarbazone, which is formed by the condensation reaction between p-isopropylbenzaldehyde and semicarbazide

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of p-isopropylbenzaldehyde semicarbazone typically involves the reaction of p-isopropylbenzaldehyde with semicarbazide hydrochloride in the presence of a base. The reaction is usually carried out in an alcoholic solvent such as ethanol or methanol at room temperature. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: p-Isopropylbenzaldehyde semicarbazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: p-Isopropylbenzaldehyde semicarbazone is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions. These complexes are studied for their catalytic and biological activities .

Biology and Medicine: The compound exhibits antimicrobial, anticancer, and anticonvulsant activities. It is studied for its potential use in developing new therapeutic agents for treating bacterial infections, cancer, and neurological disorders .

Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is also used as a corrosion inhibitor and in the formulation of eco-friendly insecticides .

Mechanism of Action

The biological activity of p-isopropylbenzaldehyde semicarbazone is attributed to its ability to interact with specific molecular targets and pathways. The compound acts as a chelating agent, binding to metal ions and forming stable complexes. These complexes can inhibit the activity of metalloenzymes, leading to antimicrobial and anticancer effects. Additionally, the compound can modulate neurotransmitter levels in the brain, contributing to its anticonvulsant activity .

Comparison with Similar Compounds

  • p-Isopropylbenzaldehyde oxime
  • p-Isopropylbenzaldehyde hydrazone
  • p-Isopropylbenzaldehyde thiosemicarbazone

Comparison: p-Isopropylbenzaldehyde semicarbazone is unique due to its specific structural features and biological activities. Compared to its analogs, such as oximes and hydrazones, semicarbazones generally exhibit higher stability and stronger binding affinity to metal ions. This makes them more effective as ligands in coordination chemistry and as therapeutic agents in medicine .

Properties

IUPAC Name

[(E)-(4-propan-2-ylphenyl)methylideneamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-8(2)10-5-3-9(4-6-10)7-13-14-11(12)15/h3-8H,1-2H3,(H3,12,14,15)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYURJHCOAZNNL-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80425939
Record name F3110-0082
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950-07-2
Record name NSC1597
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1597
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name F3110-0082
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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